

# Application Notes and Protocols for Copper-Free Sonogashira Coupling of 2-Ethynylphenol

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## Compound of Interest

Compound Name: **2-Ethynylphenol**

Cat. No.: **B1266645**

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This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of **2-ethynylphenol** with various aryl halides. The copper-free variant of the Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between  $sp^2$  and  $sp$  hybridized carbon atoms, offering a straightforward route to synthesize 2-(arylethynyl)phenols. These compounds are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional organic materials.<sup>[1][2][3]</sup> The elimination of copper co-catalysts addresses common issues such as the formation of alkyne homocoupling byproducts and simplifies product purification, making it a more attractive method for industrial applications.<sup>[4]</sup>

## Introduction to Copper-Free Sonogashira Coupling

The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.<sup>[1][3]</sup> The copper-free version relies solely on a palladium catalyst, often in the presence of a phosphine ligand and a base, to facilitate the cross-coupling of a terminal alkyne with an aryl or vinyl halide.<sup>[1][2][3]</sup> This methodology has been successfully applied under various conditions, including room temperature and in aqueous media, highlighting its versatility and appeal for green chemistry applications.<sup>[2]</sup>

Recent advancements have introduced a range of efficient palladium catalysts and ligands that promote the reaction under mild conditions.<sup>[5][6]</sup> The choice of catalyst, ligand, base, and

solvent can significantly influence the reaction's efficiency and yield. This protocol will focus on a generally applicable and robust method for the coupling of **2-ethynylphenol**.

## Data Presentation: Reaction Parameters

The following tables summarize quantitative data for various copper-free Sonogashira coupling reactions, providing a basis for comparison and optimization.

Table 1: Overview of Catalytic Systems for Copper-Free Sonogashira Coupling

| Catalyst Precursor                                  | Ligand               | Base                            | Solvent      | Temperature (°C) | Aryl Halide Scope | Reference |
|---|----------------------|---------------------------------|--------------|------------------|-------------------|-----------|
| PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub>  | -                    | TBAF                            | Solvent-free | 80-100           | I, Br, Cl         | [7]       |
| (AllylPdCl) <sub>2</sub>                            | P(t-Bu) <sub>3</sub> | (i-Pr) <sub>2</sub> NH          | DMF          | Room Temp        | Br                | [4]       |
| Pd(OAc) <sub>2</sub>                                | S-Phos               | n-Bu <sub>4</sub> NOH           | Aqueous      | Room Temp        | I                 | [2]       |
| Pd/C  | -                    | K <sub>2</sub> CO <sub>3</sub>  | Water        | 70               | Cl                | [8]       |
| [DTBNpP]<br>Pd(crotyl)Cl<br>I                       | -                    | TMP                             | DMSO         | Room Temp        | Br                | [5][6]    |
| Pd(CH <sub>3</sub> CN) <sub>2</sub> Cl <sub>2</sub> | cataCXium A          | Cs <sub>2</sub> CO <sub>3</sub> | 2-MeTHF      | Room Temp        | Br, I, Cl         | [9]       |

Table 2: Representative Yields for Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide           | Alkyne          | Catalyst System   | Base                            | Solvent              | Time (h) | Yield (%) | Reference |
|-----------------------|-----------------|---|---------------------------------|----------------------|----------|-----------|-----------|
| 4-Iodotoluene         | Phenylacetylene | PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub>                | TBAF                            | Neat                 | 0.5      | 95        | [7]       |
| 4-Bromoanisole        | Phenylacetylene | (AllylPdCl <sub>2</sub> ) / P(t-Bu) <sub>3</sub>                  | (i-Pr) <sub>2</sub> NH          | DMF                  | 1        | 98        | [4]       |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc) <sub>2</sub> / S-Phos                                     | n-Bu <sub>4</sub> NOH           | H <sub>2</sub> O/THF | 2        | 85        | [2]       |
| 4-Chlorobenzonitrile  | Phenylacetylene | Pd/C  | K <sub>2</sub> CO <sub>3</sub>  | H <sub>2</sub> O     | 12       | 88        | [8]       |
| 4-Bromobenzonitrile   | 1-Heptyne       | [DTBNpPd(crotyl)Cl]   | TMP                             | DMSO                 | 2        | 97        | [5][6]    |
| 1,3-Dibromobenzene    | Phenylacetylene | Pd(CH <sub>3</sub> CN) <sub>2</sub> Cl <sub>2</sub> / cataCXium A | Cs <sub>2</sub> CO <sub>3</sub> | 2-MeTHF              | 48       | 91        | [9]       |

## Experimental Protocols

This section provides a detailed methodology for the copper-free Sonogashira coupling of **2-ethynylphenol** with an aryl bromide, based on established protocols for similar substrates.[4][5][6]

## General Procedure for Copper-Free Sonogashira Coupling of 2-Ethynylphenol

Materials:

- **2-Ethynylphenol**
- Aryl bromide
- Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or a combination of (AllylPdCl)<sub>2</sub> and P(t-Bu)<sub>3</sub>)
- Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Diisopropylamine ((i-Pr)<sub>2</sub>NH))
- Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

Protocol:

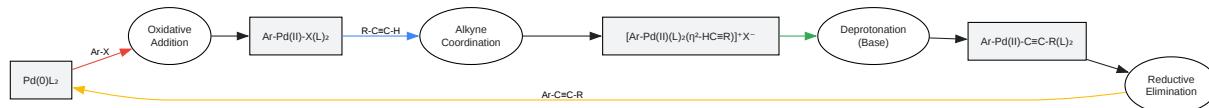
- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 2.5 mol% [DTBNpP]Pd(crotyl)Cl).
- Addition of Reactants: To the flask, add the aryl bromide (1.0 mmol, 1.0 equiv), **2-ethynylphenol** (1.2 mmol, 1.2 equiv), and a magnetic stir bar.
- Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMSO, 5 mL). Subsequently, add the base (e.g., TMP, 2.0 mmol, 2.0 equiv) via syringe.
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.[5][6]
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

- Characterization: Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Mandatory Visualizations

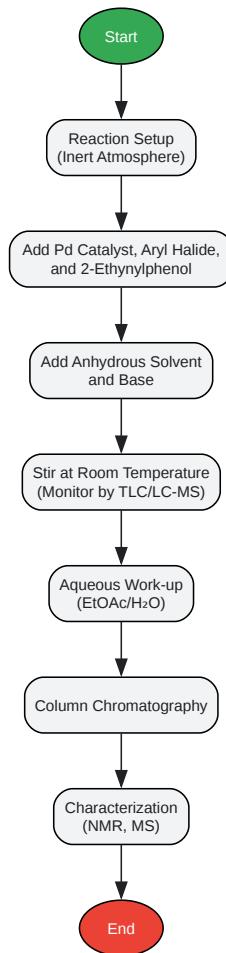
### Catalytic Cycle of Copper-Free Sonogashira Coupling



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Caption: Catalytic cycle for the copper-free Sonogashira reaction.

## Experimental Workflow



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Caption: Experimental workflow for copper-free Sonogashira coupling.

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